molecular formula C22H22ClFN4O3S B2878804 N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride CAS No. 1215645-57-0

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride

Cat. No.: B2878804
CAS No.: 1215645-57-0
M. Wt: 476.95
InChI Key: VOLPOCIELUEQGO-UHFFFAOYSA-N
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Description

N-(3-(1H-Imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride is a chemical compound offered for research and development purposes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Several established chemical and pharmaceutical suppliers, including Zhejiang Changming Pharmaceutical Co., Ltd. and others listed on global chemical platforms, source this compound . Researchers are investigating this and related molecules for various applications, potentially leveraging the imidazole and benzothiazole motifs common in medicinal chemistry . For specific purity, analytical data, and shipping information, please contact us directly.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,5-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S.ClH/c1-29-17-10-15(11-18(13-17)30-2)21(28)27(8-3-7-26-9-6-24-14-26)22-25-19-5-4-16(23)12-20(19)31-22;/h4-6,9-14H,3,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLPOCIELUEQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)F)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several critical functional groups that contribute to its biological activity:

  • Imidazole Ring : Known for its role in biological systems, it enhances the compound's interaction with various targets.
  • Fluorobenzo[d]thiazole Moiety : Increases lipophilicity and metabolic stability, which may improve bioavailability.
  • Dimethoxybenzamide Group : Potentially involved in interactions with biological receptors and enzymes.

The molecular formula is C22H22ClFN4O3SC_{22}H_{22}ClFN_{4}O_{3}S with a molecular weight of approximately 477.0 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator of these targets, leading to significant downstream effects on cellular pathways. For instance, it could inhibit a particular enzyme by binding to its active site, thereby preventing substrate access and altering metabolic pathways.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, potentially through the inhibition of tumor cell proliferation and induction of apoptosis in cancer cell lines.
  • Antimicrobial Properties : The structural components may also confer antimicrobial activity, making it a candidate for further investigation in treating infections.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of cell proliferation in vitro
AntimicrobialPotential efficacy against bacterial strains
Enzyme InhibitionPossible inhibition of specific enzymes

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 μM, suggesting potential for further development as an anticancer agent .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound might induce apoptosis via the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
  • Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited inhibitory effects against Gram-positive bacteria, suggesting a broad-spectrum antimicrobial potential .

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